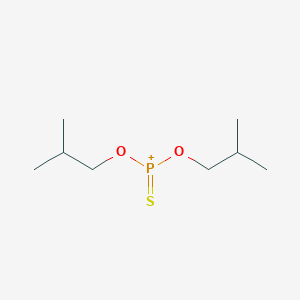
Bis(2-methylpropoxy)(sulfanylidene)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-methylpropoxy)(sulfanylidene)phosphanium is a chemical compound with the molecular formula C12H25O4PS2 It is known for its unique structure, which includes both phosphanyl and sulfanylidene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methylpropoxy)(sulfanylidene)phosphanium typically involves the reaction of appropriate phosphine precursors with sulfur-containing reagents. One common method involves the reaction of bis(2-methylpropoxy)phosphine with elemental sulfur under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps to ensure the purity of the final product, such as recrystallization or distillation. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-methylpropoxy)(sulfanylidene)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or other reduced forms.
Substitution: The phosphanyl group can participate in substitution reactions, where ligands attached to phosphorus are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve halides or other nucleophiles under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Wissenschaftliche Forschungsanwendungen
Bis(2-methylpropoxy)(sulfanylidene)phosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-sulfur bonds.
Biology: The compound’s reactivity with biological molecules makes it useful in studying enzyme mechanisms and protein modifications.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which Bis(2-methylpropoxy)(sulfanylidene)phosphanium exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can form covalent bonds with sulfur-containing amino acids, altering the function of the target molecules. This interaction can affect various biochemical pathways, depending on the specific target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2-methylpropyl)(sulfanylidene)phosphanium
- Bis(2-methylpropoxy)(sulfanylidene)-λ⁵-phosphanyl
Uniqueness
Bis(2-methylpropoxy)(sulfanylidene)phosphanium is unique due to its specific combination of phosphanyl and sulfanylidene groups, which confer distinct reactivity and properties
Eigenschaften
CAS-Nummer |
106345-68-0 |
|---|---|
Molekularformel |
C8H18O2PS+ |
Molekulargewicht |
209.27 g/mol |
IUPAC-Name |
bis(2-methylpropoxy)-sulfanylidenephosphanium |
InChI |
InChI=1S/C8H18O2PS/c1-7(2)5-9-11(12)10-6-8(3)4/h7-8H,5-6H2,1-4H3/q+1 |
InChI-Schlüssel |
YKCLAFYXRVNWBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CO[P+](=S)OCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


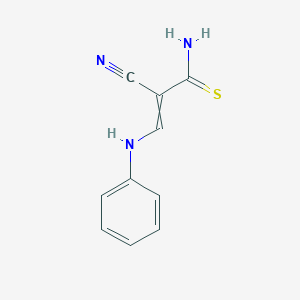
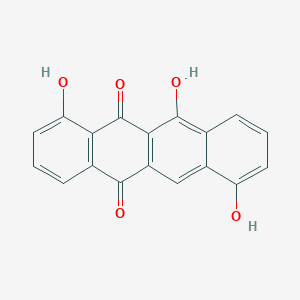
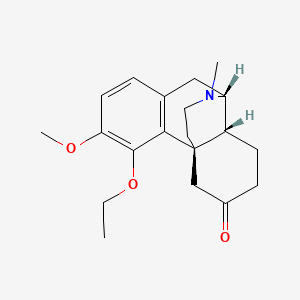
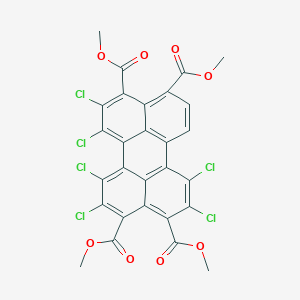
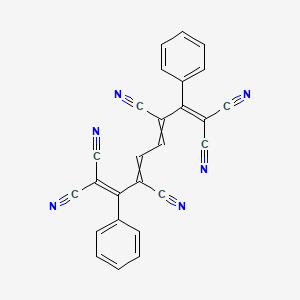
![N-{4-Bromo-2-[dimethoxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14339764.png)
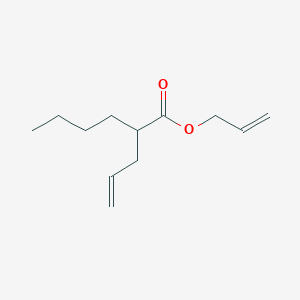
![2-[1-(Benzenesulfonyl)ethyl]-4-chloro-1-nitrobenzene](/img/structure/B14339766.png)
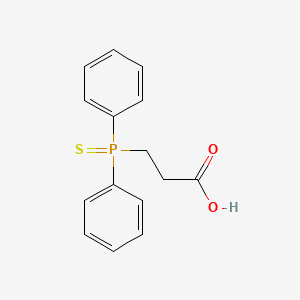

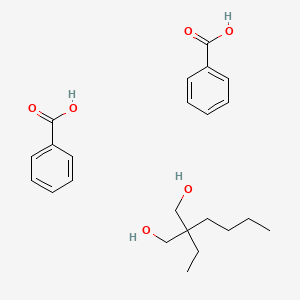
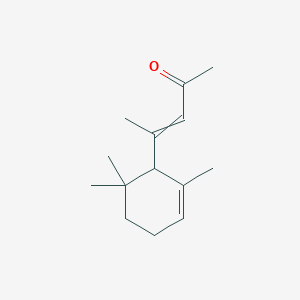
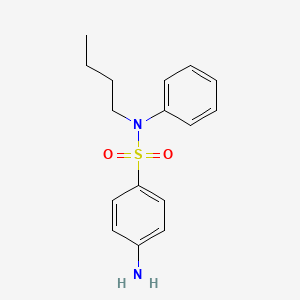
![5,6-Bis(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14339809.png)
